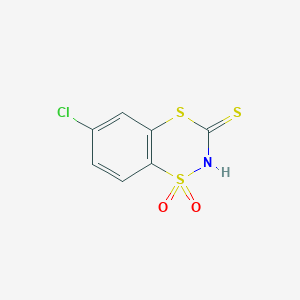![molecular formula C21H17N2P B12588410 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole CAS No. 877129-21-0](/img/structure/B12588410.png)
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole typically involves the reaction of 2-bromobenzaldehyde with diphenylphosphine followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Modified pyrazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in homogeneous catalysis .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar ligand properties but a different heterocyclic ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphanyl groups, commonly used in coordination chemistry.
Uniqueness
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is unique due to its pyrazole ring, which provides distinct electronic and steric properties compared to other phosphine ligands. This uniqueness allows it to form specific metal complexes that can exhibit different catalytic activities and selectivities .
Properties
CAS No. |
877129-21-0 |
|---|---|
Molecular Formula |
C21H17N2P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
diphenyl-[2-(1H-pyrazol-5-yl)phenyl]phosphane |
InChI |
InChI=1S/C21H17N2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)21-14-8-7-13-19(21)20-15-16-22-23-20/h1-16H,(H,22,23) |
InChI Key |
HMMSIADJAUBCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


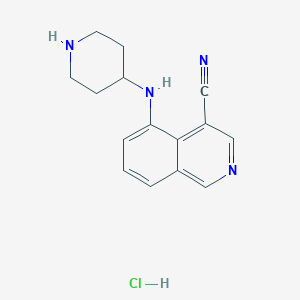
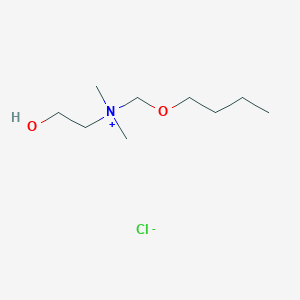
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
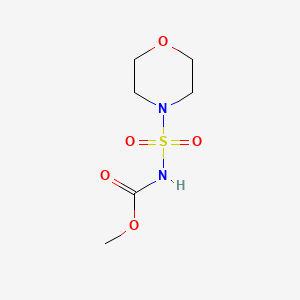

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
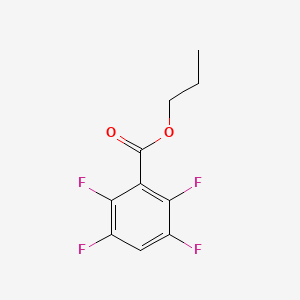
propanedinitrile](/img/structure/B12588379.png)
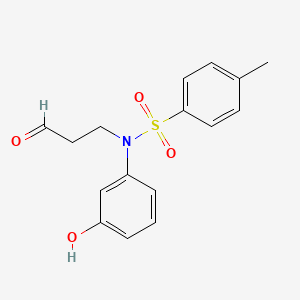
![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)

